molecular formula C16H14FN5O2S B10835084 4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide

4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide

Cat. No.: B10835084
M. Wt: 359.4 g/mol
InChI Key: RBFLOFRQBMMVRY-UHFFFAOYSA-N
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Description

PMID28092474-Compound-32p: is a synthetic organic compound identified as a Rho kinase 2 (ROCK2) inhibitor . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: PMID28092474-Compound-32p undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction being carried out.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14FN5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide

InChI

InChI=1S/C16H14FN5O2S/c1-10-19-16(25-21-10)22(14-7-6-13(17)8-18-14)9-11-2-4-12(5-3-11)15(23)20-24/h2-8,24H,9H2,1H3,(H,20,23)

InChI Key

RBFLOFRQBMMVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N(CC2=CC=C(C=C2)C(=O)NO)C3=NC=C(C=C3)F

Origin of Product

United States

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